molecular formula C19H23ClN4O3S2 B14993997 5-chloro-2-(ethylsulfanyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfanyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide

Cat. No.: B14993997
M. Wt: 455.0 g/mol
InChI Key: CVTFPECHGJMPTK-UHFFFAOYSA-N
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Description

5-chloro-2-(ethylsulfanyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with a chloro group, an ethylsulfanyl group, and a carboxamide group, along with a benzothiophene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(ethylsulfanyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide involves multiple steps, including the formation of the pyrimidine ring, the introduction of the chloro and ethylsulfanyl groups, and the coupling with the benzothiophene moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation of the ethylsulfanyl group.

    Amines: From reduction of the carboxamide group.

    Substituted Derivatives: From nucleophilic substitution of the chloro group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a probe to study biological pathways and interactions due to its unique structure.

    Medicine: Potential therapeutic applications due to its bioactive properties, including anti-inflammatory and anticancer activities.

    Industry: Use in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-chloro-2-(ethylsulfanyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide lies in its complex structure, which combines multiple functional groups and heterocycles, providing a versatile scaffold for various applications in research and industry.

Properties

Molecular Formula

C19H23ClN4O3S2

Molecular Weight

455.0 g/mol

IUPAC Name

5-chloro-2-ethylsulfanyl-N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrimidine-4-carboxamide

InChI

InChI=1S/C19H23ClN4O3S2/c1-3-28-19-22-10-12(20)15(23-19)17(26)24-18-14(16(25)21-8-9-27-2)11-6-4-5-7-13(11)29-18/h10H,3-9H2,1-2H3,(H,21,25)(H,24,26)

InChI Key

CVTFPECHGJMPTK-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCOC)Cl

Origin of Product

United States

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